molecular formula C7H7ClN2O2S B13201694 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid

Cat. No.: B13201694
M. Wt: 218.66 g/mol
InChI Key: YPQRJIRAARIAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2S and a molecular weight of 218.66 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 6-position, a carboxylic acid group at the 4-position, and a methylsulfanyl group at the 2-position. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine and methylthiomethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

6-chloro-2-(methylsulfanylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2S/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12)

InChI Key

YPQRJIRAARIAME-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.